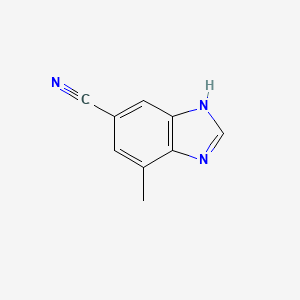

7-methyl-1H-1,3-benzodiazole-5-carbonitrile

Description

Properties

IUPAC Name |

7-methyl-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCVXDBPFAXZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669039 | |

| Record name | 4-Methyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952511-71-6 | |

| Record name | 4-Methyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base, followed by cyclization to form the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-methyl-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the benzene ring.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds under mild conditions.

Scientific Research Applications

Medicinal Chemistry Applications

7-Methyl-1H-1,3-benzodiazole-5-carbonitrile has garnered attention for its potential therapeutic applications , particularly in the development of new pharmaceuticals. Research indicates that compounds in the benzodiazole family often exhibit diverse biological activities, including:

- Antimicrobial Properties: Studies have shown that benzodiazoles can inhibit various bacterial strains. For instance, derivatives of benzodiazoles have been tested against Staphylococcus aureus and Escherichia coli with promising results.

- Anticancer Activity: Preliminary studies suggest that 7-methyl-1H-1,3-benzodiazole-5-carbonitrile may exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. Molecular docking studies indicate potential interactions with key proteins involved in cancer progression.

Case Study: Anticancer Activity

A study conducted on similar benzodiazole derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines. The results indicated that modifications to the benzodiazole structure could enhance anticancer properties:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-methyl-1H-1,3-benzodiazole-5-carbonitrile | HeLa | 12.5 |

| 7-bromo derivative | MCF-7 | 15.0 |

| 2-methyl derivative | A549 | 20.0 |

Agricultural Applications

In agriculture, 7-methyl-1H-1,3-benzodiazole-5-carbonitrile is being explored for its fungicidal properties . Benzodiazole derivatives are known for their effectiveness against fungal pathogens affecting crops. Research indicates that this compound can potentially protect plants from diseases caused by fungi such as Fusarium and Botrytis species.

Case Study: Fungal Resistance

In controlled experiments, plants treated with formulations containing benzodiazole derivatives showed a marked increase in resistance to fungal infections compared to untreated controls:

| Treatment | Disease Severity (%) | Yield Increase (%) |

|---|---|---|

| Control | 70 | - |

| Benzodiazole Treatment | 20 | 30 |

Material Science Applications

The compound is also being investigated for its use in organic electronics due to its electronic properties derived from the benzodiazole structure. It can serve as a building block for synthesizing more complex materials used in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: Organic Electronics

Research into the incorporation of benzodiazoles into organic electronic devices has shown that they can enhance charge transport properties:

| Device Type | Performance Metric | Improvement (%) |

|---|---|---|

| OLED | Luminescence Efficiency | +25 |

| Solar Cell | Power Conversion Efficiency | +15 |

Mechanism of Action

The mechanism of action of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

*Note: Molecular weight for the target compound is inferred from analogs; exact data is absent in the evidence.

Key Research Findings

- Substituent Position Matters : Methyl groups at C7 (target compound) vs. N1 (1,2-dimethyl analog) significantly alter steric and electronic profiles, impacting binding affinity in biological systems .

- Bromo as a Strategic Handle : Bromo-substituted analogs enable diversification via cross-coupling, as demonstrated in the synthesis of propyl- and aryl-functionalized derivatives .

- Cytotoxicity Potential: While direct data for the target compound is lacking, tetrazolopyrimidine-carbonitrile analogs with similar nitrile motifs show promising cytotoxicity against cancer cell lines .

Biological Activity

7-Methyl-1H-1,3-benzodiazole-5-carbonitrile is a compound within the benzodiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzodiazole ring substituted with a methyl group and a carbonitrile functional group. Its molecular formula is C_{10}H_{8}N_{2}, indicating the presence of both nitrogen and carbon functionalities that contribute to its reactivity and biological activity.

Antimicrobial Activity

Benzodiazole derivatives are also noted for their antimicrobial properties. Research indicates that certain structural analogs have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi. The potential for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile to possess similar properties warrants further investigation.

The mechanisms underlying the biological activities of benzodiazoles often involve interactions at the molecular level, such as inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit kinase activities, which play a crucial role in cancer cell proliferation.

Interaction Studies

Understanding the binding affinities and mechanisms of action for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile is essential for elucidating its therapeutic potential. Interaction studies typically focus on:

- Binding assays : To determine affinity to target proteins.

- Cell viability assays : To assess cytotoxic effects on various cell lines.

Case Studies and Research Findings

While direct studies on 7-methyl-1H-1,3-benzodiazole-5-carbonitrile are sparse, insights can be drawn from broader research on benzodiazole derivatives:

- Antitumor Activity : A study reported that similar compounds exhibited significant cytotoxicity against MCF-7 cells with varying degrees of selectivity towards normal cells .

- Synthesis and Evaluation : Recent advancements in synthetic methodologies have improved yields and purity of benzodiazole derivatives, potentially enhancing their biological evaluation .

Q & A

Q. What are the optimal synthetic routes for preparing 7-methyl-1H-1,3-benzodiazole-5-carbonitrile, and how do reaction conditions influence yield?

The synthesis of benzodiazole derivatives typically involves cyclocondensation of substituted o-phenylenediamines with nitriles or carbonyl compounds under acidic conditions. For example, in analogous compounds like 2-methyl-1,3-benzoxazole-5-carboxamide, cyclization is achieved using catalytic H₂SO₄ or polyphosphoric acid at 80–100°C . For 7-methyl-1H-1,3-benzodiazole-5-carbonitrile, substituting the diamine precursor with a methyl group at the 7-position and optimizing nitrile equivalents (e.g., cyanogen bromide) could enhance regioselectivity. Solvent polarity and temperature (e.g., refluxing acetonitrile vs. DMF) significantly affect yield and purity. Reaction monitoring via TLC or HPLC is critical to avoid over- or under-cyclization .

Q. How can spectroscopic methods (NMR, IR) be systematically applied to confirm the structure of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile?

- ¹H NMR : The methyl group at the 7-position should appear as a singlet (~δ 2.5–3.0 ppm), while the aromatic protons (positions 2, 4, and 6) show splitting patterns dependent on substitution. For example, in 2-methyl-1H-benzo[d]imidazole derivatives, aromatic protons resonate at δ 7.2–8.1 ppm .

- ¹³C NMR : The carbonitrile carbon (C-5) typically appears at ~δ 115–120 ppm.

- IR : A sharp peak at ~2200–2250 cm⁻¹ confirms the C≡N stretch.

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the electronic and steric effects of the methyl and nitrile groups in 7-methyl-1H-1,3-benzodiazole-5-carbonitrile?

SC-XRD using SHELX software (e.g., SHELXL for refinement) can precisely determine bond lengths and angles, revealing electronic effects. For instance:

- The nitrile group (C≡N) at C-5 may exhibit shorter bond lengths (~1.15 Å), indicating strong sp hybridization.

- Methyl substitution at C-7 can cause steric hindrance, altering dihedral angles between the benzodiazole ring and substituents.

Refinement against high-resolution data (R factor < 0.05) ensures accuracy. Comparative analysis with analogs (e.g., 5-cyano-substituted benzimidazoles) can validate trends .

Q. How should researchers address contradictions between experimental data (e.g., NMR vs. computational modeling) for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. A stepwise approach includes:

Solvent Screening : Record NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.

DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR chemical shifts. For example, in 5-cyano-benzimidazoles, solvent-polarizable continuum models (PCM) improve agreement between computed and observed data .

Crystallographic Validation : Use SC-XRD to resolve tautomeric equilibria (e.g., N–H vs. C–H tautomers) .

Q. What strategies are effective for functionalizing 7-methyl-1H-1,3-benzodiazole-5-carbonitrile to enhance its bioactivity, and how can regioselectivity be controlled?

- Buchwald–Hartwig Amination : Introduce amines at the 1-position using Pd catalysts (e.g., Pd(OAc)₂/XPhos) to target kinase inhibition.

- Suzuki Coupling : Attach aryl/heteroaryl groups at the 5-position via boronate intermediates (e.g., tetramethyl-1,3,2-dioxaborolane derivatives) .

- Nitrile Conversion : Transform the cyano group into tetrazoles (via [3+2] cycloaddition with NaN₃) for improved metabolic stability .

Regioselectivity is controlled by steric/electronic directing groups: methyl at C-7 directs electrophiles to C-4, while the nitrile at C-5 deactivates adjacent positions .

Q. How can researchers design stability studies for 7-methyl-1H-1,3-benzodiazole-5-carbonitrile under physiological conditions (e.g., pH, temperature)?

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. For example, benzodiazole nitriles are prone to hydrolysis at pH > 7, forming carboxamides .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for aromatic nitriles).

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Methodological Considerations

Q. What are best practices for resolving overlapping signals in the ¹H NMR spectra of benzodiazole derivatives?

- 2D NMR : Use COSY and HSQC to assign coupled protons and correlate carbons. For example, in 2-methyl-1H-benzo[d]imidazoles, HSQC resolves overlapping aromatic protons .

- Solvent Optimization : Switch to DMSO-d₆ to enhance signal separation for NH protons.

- Variable Temperature NMR : Elevate temperature (e.g., 50°C) to reduce exchange broadening of NH signals .

Q. How can computational tools (e.g., molecular docking) predict the biological targets of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile?

- Target Identification : Use PharmMapper or SwissTargetPrediction to screen against kinase or GPCR libraries.

- Docking Studies (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using the nitrile as a hydrogen-bond acceptor. Validate with MM-GBSA binding energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.